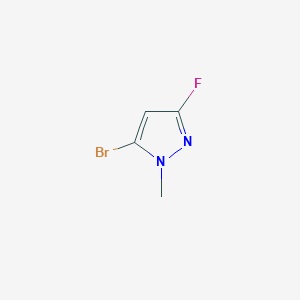

5-Bromo-3-fluoro-1-methyl-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4BrFN2 |

|---|---|

Molecular Weight |

178.99 g/mol |

IUPAC Name |

5-bromo-3-fluoro-1-methylpyrazole |

InChI |

InChI=1S/C4H4BrFN2/c1-8-3(5)2-4(6)7-8/h2H,1H3 |

InChI Key |

CDNCNRDTOHPVCH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)F)Br |

Origin of Product |

United States |

Synthesis and Characterization

The preparation of 5-Bromo-3-fluoro-1-methyl-pyrazole involves multi-step synthetic sequences, often starting from readily available precursors. While specific, detailed industrial synthesis routes for this exact compound are not extensively published in publicly available literature, general methods for the synthesis of halogenated pyrazoles provide a likely pathway.

One plausible approach involves the initial formation of a pyrazole (B372694) ring, followed by sequential halogenation. For example, a common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648). nih.gov In the case of this compound, a fluorinated β-ketoester could be reacted with methylhydrazine to form a fluorinated pyrazolone (B3327878) intermediate. Subsequent bromination of the pyrazole ring, for instance at the C5 position, can be achieved using various brominating agents. researchgate.net

Alternatively, a pre-brominated starting material could be utilized. The synthesis of 1-substituted 3-bromopyrazoles has been described through methods like the Sandmeyer reaction or the dehydroxyhalogenation of 3-hydroxypyrazoles. researchgate.net A subsequent fluorination step would then be required to introduce the fluorine atom at the 3-position.

The characterization of this compound would rely on standard analytical techniques to confirm its structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the chemical shift and integration of the methyl protons and the proton on the pyrazole ring. ¹³C NMR would provide information on the carbon skeleton. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide fragmentation patterns that help to confirm its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Chemical Reactivity and Functionalization

The reactivity of 5-Bromo-3-fluoro-1-methyl-pyrazole is dictated by the electronic nature and positioning of its substituents. The pyrazole (B372694) ring itself is aromatic, but the presence of the electronegative fluorine and bromine atoms, as well as the two nitrogen atoms, creates a unique electronic landscape.

The bromine atom at the C5 position is a key site for functionalization. It can be readily displaced or participate in a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making it a versatile handle for molecular elaboration.

The methyl group on the N1 nitrogen atom protects this position from substitution and prevents the tautomerism that can occur in N-unsubstituted pyrazoles. nih.gov This ensures that reactions occur at specific and predictable sites on the pyrazole ring.

Advanced Spectroscopic and Structural Elucidation Studies of 5 Bromo 3 Fluoro 1 Methyl Pyrazole Interpretive Focus

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Bonding

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Bromo-3-fluoro-1-methyl-pyrazole. By analyzing chemical shifts, coupling constants, and the behavior of different nuclei, a comprehensive picture of its connectivity and electronic distribution can be assembled.

The chemical shifts observed in the NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is heavily influenced by the electronegative halogen substituents and the pyrazole (B372694) ring's aromaticity.

¹H NMR: The spectrum is expected to be relatively simple, showing two main signals. The N-methyl (N-CH₃) protons would appear as a singlet, likely in the range of 3.8-4.0 ppm. The sole proton on the pyrazole ring, H4, would also be a singlet (or a doublet if coupling to ¹⁹F is resolved) and is expected to be shifted downfield due to the influence of the adjacent electronegative bromine and fluorine atoms.

¹³C NMR: The carbon spectrum provides critical information about the pyrazole backbone. The C3 carbon, directly bonded to the highly electronegative fluorine atom, would be significantly deshielded, appearing at a high chemical shift. The C5 carbon, attached to bromine, would also be deshielded, though typically less so than the C-F carbon. The C4 carbon's shift would be influenced by both adjacent halogens. The N-methyl carbon would resonate in the typical aliphatic region. The aromatic nature of the pyrazole ring contributes to anisotropic effects, where the circulation of π-electrons generates a magnetic field that influences the chemical shifts of the ring atoms.

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Rationale |

| ¹H | N-CH₃ | ~3.8 - 4.0 | Standard region for N-methyl groups on a pyrazole ring. |

| H4 | > 6.3 | Downfield shift due to proximity to electron-withdrawing groups and ring anisotropy. | |

| ¹³C | C3 | High (e.g., >150) | Strong deshielding from the directly attached, highly electronegative fluorine atom. |

| C4 | Moderate (e.g., ~95-105) | Influenced by shielding and deshielding effects from adjacent C3-F and C5-Br carbons. | |

| C5 | High (e.g., >140) | Deshielded by the attached bromine atom. | |

| N-CH₃ | ~35 - 40 | Typical range for an N-methyl carbon on a heterocyclic ring. | |

| ¹⁹F | C3-F | ~ -110 to -130 | Characteristic range for a fluorine atom attached to an sp² carbon in a heteroaromatic system. |

| ¹⁵N | N1 | ~ -180 to -200 | Typical shift for a substituted nitrogen in a pyrazole ring, influenced by the methyl group. mdpi.comresearchgate.net |

| N2 | ~ -90 to -110 | Less shielded than N1 due to its position between two carbon atoms and its pyridine-like nature. mdpi.comresearchgate.net |

Spin-spin coupling provides unequivocal proof of connectivity between atoms. In this compound, the most informative couplings are those involving the fluorine atom.

Carbon-Fluorine Coupling (J_CF): Significant coupling is expected between the ¹⁹F nucleus and the pyrazole ring carbons. The largest coupling will be the one-bond coupling (¹J_C3F), which is typically large ( > 200 Hz). Two-bond (²J_C4F) and three-bond (³J_C5F and ³J_(N-CH₃)F) couplings will also be observable, providing crucial data to confirm the substitution pattern.

Proton-Fluorine Coupling (J_HF): Long-range coupling between the H4 proton and the fluorine at C3 (³J_H4F) would be expected, further confirming their spatial relationship through the pyrazole ring.

A multinuclear NMR approach is essential for a complete structural assignment.

¹⁹F NMR: This is a highly sensitive technique that would show a single resonance for the fluorine atom at the C3 position. Its precise chemical shift is a sensitive probe of the electronic environment within the molecule.

¹⁵N NMR: Although less commonly acquired, ¹⁵N NMR can distinguish between the two nitrogen atoms in the pyrazole ring. mdpi.comresearchgate.net N1, bonded to the methyl group, and N2, positioned between two ring carbons, will have distinct chemical shifts, reflecting their different bonding environments. mdpi.comresearchgate.net

Solvent Effects: The polarity of the NMR solvent can induce shifts in the resonance frequencies, particularly for nuclei near the polar C-F and C-Br bonds. Comparing spectra in solvents of different polarities, such as chloroform-d (B32938) and DMSO-d₆, can provide additional information about the molecule's electronic structure and potential solute-solvent interactions.

Mass Spectrometry: Advanced Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) provides the molecular weight and valuable structural information based on the molecule's fragmentation pattern. For this compound, the most telling feature is its isotopic signature.

Isotopic Analysis: The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak [M]⁺. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive signature for a monobrominated compound.

Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to undergo predictable fragmentation. Common fragmentation processes for pyrazoles include the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂). researchgate.netresearchgate.net For this specific compound, initial fragmentation would likely involve the loss of the bromine radical (•Br) or the methyl radical (•CH₃) from the molecular ion.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Ion Formula | Description |

| [M]⁺ & [M+2]⁺ | [C₅H₄BrFN₂]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| [M - Br]⁺ | [C₅H₄FN₂]⁺ | Loss of the bromine radical. |

| [M - CH₃]⁺ | [C₄HBrFN₂]⁺ | Loss of the methyl radical from the N1 position. |

| [M - HCN]⁺ | [C₄H₃BrFN]⁺ (Isomers) | A common fragmentation pathway for the pyrazole ring. researchgate.netresearchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Ring Vibration Modes

C-H Vibrations: Stretching vibrations for the aromatic C4-H bond would appear around 3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below 3000 cm⁻¹.

Ring Vibrations: The pyrazole ring itself has a series of characteristic stretching vibrations (C=C, C=N) in the 1400-1600 cm⁻¹ region.

Halogen Vibrations: The C-F and C-Br stretching vibrations are key diagnostic peaks. The C-F stretch is typically strong in the IR spectrum and appears in the 1000-1300 cm⁻¹ range. The C-Br stretch occurs at lower frequencies, usually in the 500-650 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular forces.

Solid-State Structure: This technique would confirm the planarity of the pyrazole ring and provide exact measurements for the C-F, C-Br, C-N, and C-C bond lengths, as well as the bond angles within the ring and involving the substituents.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and properties of molecules like this compound. eurasianjournals.commalayajournal.org These methods allow for the precise calculation of molecular geometries, energies, and various electronic parameters.

For pyrazole derivatives, DFT calculations are frequently performed to understand their structural and functional properties. eurasianjournals.com The choice of functional and basis set, such as B3LYP with a 6-311G(d,p) basis set, is crucial for obtaining accurate results that correlate well with experimental data. nih.gov Computational studies on similar pyrazole derivatives have demonstrated the reliability of these methods in predicting molecular behavior. malayajournal.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net

In substituted pyrazoles, the distribution and energies of these orbitals are significantly influenced by the nature and position of the substituents. For instance, in a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, DFT calculations were used to determine the HOMO and LUMO energy levels and their distribution across the molecule. researchgate.net For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower both the HOMO and LUMO energy levels. The precise energy values and the distribution of these orbitals would require specific calculations, but trends can be inferred from related compounds.

The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity. In pyrazole derivatives, the nitrogen atoms and the halogen substituents significantly influence this distribution.

| Parameter | Expected Trend for this compound | Rationale based on Analogous Compounds |

|---|---|---|

| HOMO Energy | Lowered | Electron-withdrawing substituents (Br, F) stabilize the HOMO. |

| LUMO Energy | Lowered | Electron-withdrawing substituents (Br, F) stabilize the LUMO. |

| HOMO-LUMO Gap | Potentially altered | The relative stabilization of HOMO and LUMO will determine the change in the gap. |

The charge distribution within a molecule can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom. This information, combined with electrostatic potential (ESP) maps, provides a visual representation of the charge landscape of the molecule. acs.org ESP maps are particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com

For pyrazole itself, the ESP map shows negative potential around the N2 nitrogen atom, indicating its basicity and propensity to react with electrophiles. mdpi.combeilstein-archives.org In this compound, the electronegative bromine and fluorine atoms will create regions of positive potential (electron deficiency) on the adjacent carbon atoms and will themselves be regions of negative potential. The methyl group, being electron-donating, will slightly increase the electron density on the N1 nitrogen.

| Property | Predicted Characteristics for this compound |

|---|---|

| Negative Electrostatic Potential | Expected around the N2 nitrogen, fluorine, and bromine atoms. |

| Positive Electrostatic Potential | Expected on the hydrogen atoms of the methyl group and the pyrazole ring proton. |

| Dipole Moment | Expected to be significant due to the presence of electronegative F and Br atoms. |

Conformational Analysis and Energetic Profiles

While the pyrazole ring itself is planar, the presence of substituents can lead to different conformations, particularly if the substituents are bulky or flexible. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles to identify the most stable conformers.

For this compound, the primary conformational freedom would be associated with the rotation of the methyl group. However, given the small size of the methyl group, the rotational barrier is expected to be low. Theoretical calculations can determine the energy profile of this rotation and identify the minimum energy conformation. Studies on other substituted pyrazoles have used similar approaches to determine their stable geometries. nih.gov

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are highly effective in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that, when compared with experimental data, help in the unambiguous assignment of signals. researchgate.net For this compound, the chemical shifts of the ring proton and carbon atoms will be influenced by the electronic effects of the bromo, fluoro, and methyl substituents. For example, the carbon atom attached to the fluorine would show a characteristic large coupling constant in the ¹³C NMR spectrum.

Similarly, theoretical IR spectra can be calculated, and the vibrational frequencies can be assigned to specific molecular motions. researchgate.net This is particularly useful for identifying characteristic functional group vibrations. For instance, the C-Br and C-F stretching vibrations in this compound would appear at specific frequencies in the IR spectrum. The comparison between calculated and experimental spectra for related molecules has shown good agreement. researchgate.net

| Spectroscopic Technique | Predicted Feature for this compound | Basis of Prediction |

|---|---|---|

| ¹H NMR | A singlet for the methyl protons and a singlet for the C4-H proton. | Symmetry of the molecule and electronic environment. |

| ¹³C NMR | Distinct signals for each carbon, with the C-F bond showing a large coupling constant. | Influence of electronegative substituents. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the C3 position. | Presence of a single fluorine atom. |

| IR Spectroscopy | Characteristic C-Br and C-F stretching frequencies. | Vibrational modes of halogen-carbon bonds. |

Reaction Mechanism Simulations and Transition State Theory for Reactivity Insights

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. researchgate.net This provides a deeper understanding of the factors that control the rate and selectivity of chemical reactions.

For pyrazoles, computational studies have been used to elucidate the mechanisms of various reactions, including N-alkylation and halogenation. nih.govresearchgate.net For the synthesis of this compound, theoretical simulations could be employed to study the regioselectivity of the halogenation and methylation steps. For instance, DFT-based studies can propose reaction mechanisms for the formation of pyrazole-alkylated compounds. researchgate.net Transition state theory can then be used to calculate reaction rates and predict the most favorable reaction pathways.

Solvation Models and Solvent Effects on Molecular Behavior

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models, which can be either implicit (continuum models like PCM or COSMO) or explicit (including individual solvent molecules), are used to account for these effects in computational studies. eurasianjournals.com

For this compound, the choice of solvent would affect its conformational equilibrium, electronic properties, and reactivity. For example, a polar solvent would be expected to stabilize a more polar conformation and could influence the transition states of reactions involving this molecule. Studies on other heterocyclic compounds have shown that solvation models are crucial for accurately predicting their behavior in solution. researchgate.net The reactivity of pyrazole derivatives with halomethanes has been studied considering the effects of the solvent, highlighting the importance of these models. researchgate.net

Structure Activity Relationships

Retrosynthetic Analysis and Precursor Identification for Halogenated Pyrazoles

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.org For a polysubstituted pyrazole like this compound, the analysis begins by identifying strategic bond disconnections. youtube.com

The most logical disconnections are the C-N bonds within the pyrazole ring, which simplifies the heterocyclic core. youtube.comadvancechemjournal.com This approach points to two primary synthons: a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. advancechemjournal.com Specifically for the target molecule, this deconstruction leads to methylhydrazine as the N1-N2 component and a hypothetical 1-bromo-3-fluoro-1,3-dielectrophile as the three-carbon backbone.

An alternative retrosynthetic pathway considers a stepwise functionalization of a pre-formed pyrazole ring. This strategy involves:

Disconnecting the C5-Br bond, pointing to a bromination reaction on a 3-fluoro-1-methyl-pyrazole (B13134441) precursor.

Disconnecting the C3-F bond, suggesting a fluorination step on a 5-bromo-1-methyl-pyrazole intermediate.

Disconnecting the N1-CH₃ bond, indicating an N-methylation of a 5-bromo-3-fluoropyrazole.

Finally, disconnecting the pyrazole ring itself to its fundamental building blocks, a hydrazine and a 1,3-dicarbonyl compound.

This stepwise approach allows for greater flexibility in introducing the functional groups and managing regiochemical outcomes. The identification of suitable precursors is paramount, often involving β-diketones, α,β-unsaturated carbonyl compounds, or their equivalents, which can react with hydrazine derivatives to form the pyrazole core. mdpi.com

Classical and Modern Cyclization Strategies for Pyrazole Ring Formation

The formation of the pyrazole ring is the cornerstone of the synthesis, with several established and modern methods available to chemists.

Cyclocondensation Reactions of Hydrazine Derivatives with 1,3-Dielectrophiles

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound. mdpi.comyoutube.com This method, first reported by Knorr in 1883, remains a straightforward and efficient route to polysubstituted pyrazoles. nih.gov

The reaction typically proceeds by initial condensation of one nitrogen atom of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. youtube.com When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine like methylhydrazine, a mixture of two regioisomers can be formed. mdpi.comnih.gov The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions. nih.gov For instance, condensation of arylhydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide can lead to high regioselectivity. organic-chemistry.org

Modern variations of this reaction employ catalysts to improve yields and reaction times. For example, nano-ZnO has been used as an efficient catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, achieving excellent yields. nih.gov Iodine has also been shown to promote the cyclization cascade, acting as a halogenating agent that facilitates the process. nih.gov

Table 1: Examples of 1,3-Dielectrophiles in Pyrazole Synthesis

| 1,3-Dielectrophile Type | Example | Resulting Pyrazole Feature | Reference |

|---|---|---|---|

| 1,3-Diketones | Acetylacetone | Polysubstituted pyrazoles | mdpi.com |

| β-Ketoesters | Ethyl acetoacetate | Pyrazolone (B3327878) or substituted pyrazoles | nih.gov |

| α,β-Unsaturated Ketones | Chalcones | Dihydropyrazole intermediates, then pyrazoles | nih.gov |

| Acetylenic Ketones | 1-Phenyl-2-propyn-1-one | Mixture of pyrazole regioisomers | mdpi.comnih.gov |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Synthesis

1,3-Dipolar cycloaddition offers an alternative and powerful strategy for constructing the pyrazole ring, often with excellent control over regioselectivity. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov

A common example is the reaction of diazo compounds (as the 1,3-dipole) with alkynes (as the dipolarophile). This [3+2] cycloaddition directly furnishes the pyrazole ring. For instance, (diazomethyl)trimethylsilane can react with propiolate esters to yield trisubstituted pyrazoles. nih.gov

Another important class of 1,3-dipoles used in pyrazole synthesis is nitrilimines. Nitrilimines can be generated in situ from hydrazonoyl halides or arylhydrazones and react with a variety of vinyl derivatives or other unsaturated systems to form pyrazoles or pyrazolines. nih.gov This method is valued for its operational simplicity and the use of readily available starting materials. nih.gov The regiochemistry of the cycloaddition is typically controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile.

Targeted Halogenation and N-Methylation Procedures for this compound

Once the pyrazole core is established, or as part of a convergent strategy, targeted functionalization is required to install the bromo, fluoro, and methyl groups at the desired positions.

Regioselective Bromination Techniques in Pyrazole Synthesis

The introduction of a bromine atom onto the pyrazole ring is typically achieved through electrophilic halogenation. The inherent reactivity of the pyrazole ring generally directs electrophiles to the C4 position. researchgate.net However, achieving substitution at C5 requires specific strategies.

N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of pyrazoles. acs.org The regiochemical outcome can be influenced by pre-existing substituents on the ring and the reaction conditions. For instance, microwave-assisted bromination using NBS in acetic acid has been employed for the synthesis of brominated pyrazoles. acs.org In some cases, the presence of a directing group or the use of specific solvent systems can overcome the natural preference for C4 substitution. For large-scale synthesis, continuous flow bromination using NBS offers enhanced safety and efficiency, achieving high throughput and yield.

Alternative brominating agents include elemental bromine (Br₂) and hydrogen bromide with hydrogen peroxide (HBr/H₂O₂), though these can sometimes lead to over-bromination or require harsh acidic conditions that may not be compatible with all substrates.

Directed Fluorination Methodologies for Pyrazole Scaffolds

Introducing a fluorine atom onto a heterocyclic ring is often more challenging than bromination and typically requires specialized reagents. Direct electrophilic fluorination is a modern and powerful technique. Reagents such as Selectfluor (F-TEDA-BF₄) are effective for this transformation. acs.org Microwave-assisted fluorination of a pyrazole scaffold using Selectfluor in acetonitrile (B52724) has been shown to be a viable method. acs.org

An alternative strategy involves constructing the pyrazole ring from fluorinated precursors. A patented process describes the synthesis of 5-fluoro-1H-pyrazoles by reacting a specific fluoroalkene with a monosubstituted hydrazine in the presence of water and a base. google.com This method builds the fluorine atom into the backbone from the start, avoiding the potential difficulties of late-stage fluorination and ensuring the fluorine is positioned at C5 (which would be C3 if the numbering convention changes based on other substituents). For the target molecule, a similar strategy could be envisioned using a precursor like 1,1,1-trifluoroacetone (B105887) to build a 3-trifluoromethyl pyrazole, followed by subsequent transformations, although direct fluorination at C3 remains a key area of research.

N-Methylation Strategies for 1-Substituted Pyrazoles

The selective methylation of pyrazoles at the N1 position is a persistent challenge in synthetic chemistry because the two adjacent nitrogen atoms often exhibit similar reactivity. acs.org Achieving high regioselectivity is crucial for the synthesis of specific isomers like this compound.

Recent advancements have focused on overcoming this challenge. One notable strategy employs sterically bulky α-halomethylsilanes as masked methylating agents. acs.orgacs.orgresearcher.life These reagents significantly enhance the selectivity of N-alkylation compared to traditional methylating agents. acs.orgresearcher.life The process involves the initial N-alkylation of the pyrazole with the bulky silane, followed by protodesilylation using a fluoride (B91410) source and water to yield the N-methyl pyrazole. acs.orgacs.orgresearcher.life This method has achieved N1/N2 regioisomeric ratios ranging from 92:8 to greater than 99:1 for a variety of pyrazole substrates, including those with halogen substituents. acs.orgacs.orgresearcher.life

For instance, the use of these masked methyl surrogates has proven effective for 4-bromo-substituted pyrazoles, which are important precursors for further functionalization via cross-coupling reactions. acs.org Despite the steric hindrance from the bromine atom, high selectivity is maintained. acs.org This approach demonstrates excellent functional group tolerance, accommodating N-heterocyclic pyrazole substituents with high yields. acs.org

Table 1: N-Methylation Strategies for Pyrazoles

| Reagent | Key Features | Selectivity (N1:N2) | Reference |

|---|---|---|---|

| α-Halomethylsilanes | Masked methylating agents, sterically bulky | 92:8 to >99:1 | acs.orgacs.orgresearcher.life |

| Traditional Methylating Agents | Prone to yielding mixtures of isomers | Variable | acs.orgresearcher.life |

Innovative Synthetic Approaches and Green Chemistry Considerations

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. researchgate.netnih.gov This has led to the exploration of novel catalytic systems and energy sources for pyrazole synthesis.

Transition Metal-Free Synthesis:

Transition-metal-free approaches offer an attractive alternative to traditional metal-catalyzed reactions, often avoiding toxic and expensive catalysts. rsc.org One such method involves the reaction of α,β-alkynic hydrazones with molecular iodine. acs.org This electrophilic cyclization proceeds in the presence of sodium bicarbonate to afford 4-iodopyrazoles in good to high yields. acs.org Another strategy utilizes visible light photoredox catalysis to synthesize polysubstituted pyrazoles from hydrazine and various Michael acceptors under mild conditions with air as the terminal oxidant. organic-chemistry.org

Copper-Catalyzed Synthesis:

Copper catalysis has emerged as a powerful tool for pyrazole synthesis due to its low cost and versatile reactivity. thieme-connect.comrsc.org Copper-catalyzed methods can facilitate various bond formations, including C-N, C-C, and N-N bonds, in a single operation. rsc.org For example, a copper-catalyzed cascade reaction of oxime acetates, amines, and aldehydes provides a novel and atom-economical route to 1,3- and 1,3,4-substituted pyrazoles. rsc.org This process utilizes an inexpensive copper catalyst and green oxidants. rsc.org

Copper catalysts are also employed in the aerobic oxidative C(sp2)–H amination for the synthesis of pyrazoles and indazoles. acs.org This method is highly efficient and tolerates a variety of functional groups under mild conditions. acs.org Furthermore, copper-catalyzed cycloaddition reactions, such as the reaction of sydnones with terminal alkynes, offer a robust and general method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.orgrsc.org This methodology has been successfully implemented in continuous flow systems. rsc.orgmdpi.com

Table 2: Comparison of Catalytic Methods for Pyrazole Synthesis

| Catalytic System | Key Advantages | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal-Free | Avoids toxic metals, often mild conditions | Electrophilic cyclization, photoredox catalysis | rsc.orgacs.orgorganic-chemistry.org |

| Copper-Catalyzed | Low cost, high efficiency, good functional group tolerance | Cascade reactions, C-H amination, cycloadditions | rsc.orgacs.orgrsc.orgnih.gov |

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has gained significant traction for its ability to accelerate reaction rates, improve yields, and often lead to cleaner products. mdpi.comrsc.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. rsc.orgdergipark.org.tr This technique has been successfully applied to the synthesis of a wide range of pyrazole derivatives, including those with anticancer properties. rsc.org For example, the one-pot, multi-component synthesis of pyrano[2,3-c]pyrazoles under solvent-free conditions is efficiently achieved using microwave heating. rsc.org Microwave-assisted protocols have also been developed for the synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796. rsc.org

Flow Chemistry Protocols:

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. mdpi.comgalchimia.com Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. galchimia.com This technology has been effectively utilized for the two-stage synthesis of substituted pyrazoles from acetophenones. asynt.comgalchimia.com The process involves the initial formation of an enaminone intermediate, followed by condensation with hydrazine to generate the pyrazole ring. galchimia.com Flow chemistry has also been applied to the synthesis of highly functionalized fluorinated pyrazoles and pyrazolines through telescoped reactions involving diazoalkane formation and [3+2] cycloaddition. nih.gov

Electrochemical methods provide a green and efficient alternative for the halogenation of pyrazoles. nih.govrsc.org These methods avoid the use of hazardous halogenating agents by generating the halogen species in situ through the oxidation of halide ions. nih.gov Anodic chlorination of pyrazoles in aqueous NaCl solutions has been shown to be an effective method for producing 4-chloro-substituted pyrazoles. researchgate.net The efficiency of this process depends on the structure of the starting pyrazole, including the nature and position of substituents. researchgate.net

More recently, an electrochemical oxidative selective halogenation of pyrazolones has been developed that is free of metals, external oxidants, and external supporting electrolytes. rsc.org This method demonstrates good functional group tolerance and is scalable, providing a convenient route for the direct installation of a halogen atom onto bioactive pyrazolone derivatives. rsc.org An electrochemically enabled oxidative aromatization of pyrazolines to pyrazoles has also been reported, using inexpensive sodium chloride as both a redox mediator and a supporting electrolyte. rsc.org

Elucidation of Reaction Pathways in Derivatization and Functionalization

The derivatization of halogenated pyrazoles like this compound is crucial for creating more complex molecules for applications in pharmaceuticals and agrochemicals. nih.govacs.org The presence of two different halogen atoms allows for selective functionalization at either the C3 or C5 position, depending on the reaction conditions and reagents employed.

Key reaction pathways for the derivatization of this compound include:

Cross-coupling reactions: The bromine atom at the C5 position is particularly susceptible to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups at this position.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazole ring, enhanced by the halogen substituents, facilitates SNAr reactions. This pathway is a primary method for introducing nucleophiles onto the ring, typically by displacing one of the halogen atoms.

Lithiation followed by electrophilic quench: Treatment with strong bases like n-butyllithium can lead to regioselective lithiation, creating a nucleophilic pyrazole species that can then react with various electrophiles. nih.gov

The choice of reaction pathway is often dictated by the desired final product. For instance, to build biaryl structures, a Suzuki-Miyaura coupling would be the preferred method. In contrast, for the introduction of oxygen or nitrogen-based functional groups, SNAr reactions are more common. The development of these derivatization strategies allows for the systematic modification of the pyrazole core to fine-tune its chemical and physical properties. acs.org

Role of Halogen Substituents in Directing Reactivity and Selectivity

The bromine and fluorine atoms on the pyrazole ring play a pivotal role in directing the course of chemical reactions. Their differing electronegativity, size, and ability to act as leaving groups are key factors that chemists exploit to achieve desired reactivity and regioselectivity. The presence of halogen substituents is a known strategy in the design of modern crop protection compounds. dntb.gov.ua

The carbon-bromine (C-Br) bond at the C5 position is generally more reactive and susceptible to cleavage than the carbon-fluorine (C-F) bond. This difference in reactivity is the cornerstone of many selective functionalization strategies.

Mechanisms for C-Br bond activation and cleavage include:

Oxidative Addition in Cross-Coupling: In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the catalytic cycle is often initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond. This step is generally favored over C-F bond activation due to the lower bond dissociation energy of the C-Br bond.

Halogen-Metal Exchange: Strong organometallic bases, such as n-butyllithium, can selectively abstract the bromine atom through a halogen-metal exchange process. This generates a 5-lithiated pyrazole intermediate, which is a potent nucleophile for subsequent reactions with electrophiles. nih.gov This method has been shown to be highly regioselective for the 5-position in similar pyrazole systems. nih.gov

Nucleophilic Attack: In certain SNAr reactions, the bromine atom can act as the leaving group, particularly when the attacking nucleophile is soft and the reaction conditions favor the displacement of the larger, more polarizable halogen.

The selective activation of the C-Br bond allows for the C5 position to be the primary site of initial functionalization, leaving the more robust C-F bond intact for potential subsequent transformations.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which makes it significantly more stable and less prone to cleavage compared to the C-Br bond. nih.gov This stability has a profound influence on the reaction profiles of this compound.

Key aspects of C-F bond stability include:

High Bond Dissociation Energy: The high energy required to break the C-F bond means that it typically remains intact under conditions that readily cleave C-Br bonds. This allows for selective chemistry at other positions of the molecule.

Resistance to Nucleophilic Attack: While the C-F bond can be cleaved under specific SNAr conditions, it is generally a poorer leaving group than bromine. masterorganicchemistry.com This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, and the C-F bond's strength does not significantly affect this step. masterorganicchemistry.com However, the stability of the fluoride ion as a leaving group can be a factor.

The inherent stability of the C-F bond provides a "chemical handle" that can be retained throughout a synthetic sequence and potentially functionalized at a later stage using more forcing reaction conditions or specialized catalytic systems designed for C-F activation. nih.govnih.gov

Electrophilic Substitution Patterns and Regioselectivity on the Pyrazole Ring

While the electron-deficient nature of the pyrazole ring in this compound generally disfavors electrophilic aromatic substitution, these reactions can occur under specific conditions. The regioselectivity of such reactions is governed by the combined directing effects of the N-methyl group and the two halogen substituents.

Generally, in the electrophilic substitution of pyrazoles, the attack occurs preferentially at the C4 position, as it is the most electron-rich position in the ring. researchgate.net However, in this specific compound, the C4 position is unsubstituted.

The directing effects of the substituents can be summarized as follows:

N-methyl group: The N-methyl group is an activating group and directs electrophilic attack to the adjacent C5 position.

Halogen Substituents: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing due to resonance effects where they can donate a lone pair of electrons to the ring. libretexts.org In the context of the pyrazole ring, the fluorine at C3 and the bromine at C5 would influence the electron density at the C4 position.

Therefore, electrophilic substitution on this compound is expected to be challenging. If it does occur, it would most likely happen at the C4 position, but the reaction would require forcing conditions. The regioselectivity can be predicted by considering the resonance structures of the intermediate carbocation (the sigma complex), with the most stable intermediate indicating the preferred site of attack. reddit.com

Synthetic Applications and Chemical Transformations of 5 Bromo 3 Fluoro 1 Methyl Pyrazole

As a Versatile Building Block in Complex Chemical Synthesis

5-Bromo-3-fluoro-1-methyl-pyrazole serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and agrochemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyrazole (B372694) ring, allows for a range of chemical modifications. The presence of these halogens provides distinct reactive sites for further functionalization.

Precursor for Highly Functionalized Pyrazole Derivatives

The bromine atom at the C5 position and the fluorine atom at the C3 position of the pyrazole ring make this compound a valuable precursor for creating a diverse array of functionalized pyrazole derivatives. The bromine atom can be readily displaced or involved in coupling reactions, while the fluorine atom influences the electronic properties of the ring and can enhance the biological activity of the final product. For instance, the incorporation of fluorine atoms is known to impact the physical, chemical, and biological properties of molecules, often increasing lipophilicity which is beneficial for biologically active compounds. nih.gov

The strategic placement of these halogens allows for selective reactions. The bromine at C5 is a key site for introducing various substituents through cross-coupling reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility has been demonstrated in the synthesis of various pyrazole-containing compounds. The ability to introduce functional groups at specific positions is a critical aspect of modern organic synthesis, enabling the fine-tuning of molecular properties for specific applications.

Scaffold for Heterocyclic Fusion and Annulation Reactions

The pyrazole ring of this compound can act as a scaffold for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing pyrazole core, can lead to the synthesis of novel polycyclic aromatic N-heterocycles. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

For example, pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles, can be synthesized from appropriately substituted pyrazoles. nih.gov The reactivity of the bromo- and fluoro-substituted pyrazole allows for cyclization reactions that build the second heterocyclic ring onto the pyrazole framework. This approach provides a pathway to complex molecular architectures that are otherwise difficult to access.

Participation in Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig)

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromine atom at the C5 position serves as an ideal handle for such transformations.

Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations

Palladium catalysts are widely used to facilitate the coupling of the pyrazole core with other organic fragments. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the bromo-pyrazole with boronic acids to form new C-C bonds. nih.govrsc.org Similarly, the Sonogashira coupling enables the formation of C-C bonds with terminal alkynes, and the Buchwald-Hartwig amination allows for the creation of C-N bonds with various amines. organic-chemistry.orgwikipedia.orgnih.govnih.gov

These reactions are highly valued for their functional group tolerance and broad applicability. The ability to introduce aryl, heteroaryl, alkynyl, and amino groups onto the pyrazole scaffold opens up a vast chemical space for the design and synthesis of new compounds with potential biological activity. For example, the Suzuki-Miyaura coupling of bromo-pyrazoles has been used to synthesize C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) |

| Suzuki-Miyaura | Boronic Acids/Esters | C-C | Pd(PPh₃)₄ / Na₂CO₃ |

| Stille | Organostannanes | C-C | Pd(PPh₃)₄ |

| Heck | Alkenes | C-C | Pd(OAc)₂ / PPh₃ |

| Sonogashira | Terminal Alkynes | C-C | PdCl₂(PPh₃)₂ / CuI |

| Buchwald-Hartwig | Amines | C-N | Pd₂(dba)₃ / BINAP |

Influence of Fluorine and Bromine on Cross-Coupling Efficiency and Selectivity

The presence and position of both the fluorine and bromine atoms significantly influence the efficiency and selectivity of cross-coupling reactions. The bromine atom at C5 is the primary reactive site for oxidative addition to the palladium catalyst, initiating the catalytic cycle. The fluorine atom at C3, being electron-withdrawing, can modulate the electron density of the pyrazole ring, which in turn affects the rate and outcome of the coupling reaction.

In some cases, the electronic effect of the fluorine atom can be beneficial, enhancing the reactivity of the C-Br bond towards oxidative addition. However, it can also present challenges. For example, in Suzuki-Miyaura couplings of some fluorinated pyrazoles, the presence of a CF₃ group can make the reaction more challenging. researchgate.net The choice of catalyst, ligand, and reaction conditions is therefore crucial to overcome any deactivating effects and achieve high yields and selectivity. nih.gov The interplay of these electronic effects allows for fine-tuning of the reaction, and in some cases, can be exploited to achieve regioselective functionalization. rsc.org

Metalation and Lithiation Strategies for Further Regioselective Functionalization

Beyond cross-coupling reactions, metalation and lithiation strategies offer another powerful avenue for the regioselective functionalization of the pyrazole ring. These methods involve the use of strong bases, such as n-butyllithium, to deprotonate a specific position on the ring, creating a highly reactive organometallic intermediate.

This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For instance, lithiation of a pyrazole followed by quenching with an electrophile can introduce groups like aldehydes, carboxylic acids, or boronic esters. acs.org This approach is particularly useful for functionalizing positions on the pyrazole ring that are not amenable to direct substitution or cross-coupling reactions. The regioselectivity of the lithiation is often directed by the substituents already present on the ring, allowing for precise control over the position of the new functional group. nih.gov

Applications in Non-Biological Catalysis (e.g., as Ligand Precursors in Coordination Chemistry)

The pyrazole moiety is a well-established and versatile scaffold for the construction of ligands in coordination chemistry and non-biological catalysis. researchgate.netacs.org The two adjacent nitrogen atoms in the pyrazole ring are effective coordinators for a wide variety of metal ions. nih.gov The specific compound, this compound, possesses features that make it a promising, though not yet extensively documented, precursor for catalytic ligands.

The utility of pyrazole-based ligands is demonstrated in numerous catalytic processes, including oxidation reactions. For instance, copper complexes derived from pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. olemiss.eduresearchgate.netsci-hub.se The catalytic efficiency of such systems is influenced by the electronic and steric properties of the pyrazole ligand.

The bromine atom at the 5-position serves as a versatile synthetic handle. Through cross-coupling reactions, such as the Suzuki-Miyaura coupling, this position can be functionalized to build more complex, multidentate ligand architectures. mdpi.com This allows for the fine-tuning of the ligand's steric and electronic environment to optimize catalytic performance for specific reactions. While direct studies on this compound as a ligand precursor are scarce, the principles established with analogous compounds strongly suggest its potential in this field.

Table 1: Examples of Pyrazole-Based Ligands in Catalysis

| Pyrazole Precursor/Ligand Type | Metal | Catalytic Application | Reference |

| Tripodal Pyrazole Ligands | Copper(II) | Catechol Oxidation | rsc.org |

| (3,5-dimethyl-1H pyrazol-1-yl)methanol derived ligands | Copper(II) | Catechol Oxidation | olemiss.edusci-hub.se |

| Fluorinated Pyrazole Ligands | Copper(I) | General Carbene Reactions | sci-hub.se |

| 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | - | Precursor for bipyrazoles via coupling |

Precursor in Materials Science and Engineering (e.g., Organic Electronics, Polymers)

Pyrazole-containing compounds are recognized for their utility as building blocks for advanced materials due to their unique photophysical properties and thermal stability. researchgate.net The incorporation of fluorine atoms and a synthetically versatile bromine handle makes this compound a molecule of interest for the development of novel materials for organic electronics and polymers.

In the realm of organic electronics, pyrazole derivatives have been investigated for applications in photovoltaic and electroluminescent devices. For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and shown to possess high light absorbance and electroluminescent properties, making them suitable as emitters in Organic Light-Emitting Diodes (OLEDs). rsc.org The presence of fluorine-containing groups can tune the HOMO/LUMO energy levels and enhance the performance of such devices. rsc.org Fused pyrazole systems are particularly attractive scaffolds for organic optoelectronic materials. nih.gov

The synthesis of fluorinated poly(pyrazole) ligands has also been reported, with studies on their crystal structure and optical properties indicating their potential for creating new materials. The degree of fluorination can influence molecular packing and dielectric properties without drastically altering the fundamental absorption and fluorescence characteristics.

Furthermore, the bromine atom on the this compound ring is a key feature for its use as a monomer in polymerization reactions. Transition-metal-catalyzed cross-coupling reactions can be employed to link these pyrazole units together, forming conjugated polymers. Such polymers are of interest in materials science for their potential electronic conductivity, thermal resistance, and specific optical properties. A related compound, 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been noted for its suitability in developing advanced materials, including polymers and coatings with specific performance characteristics. mdpi.com Although direct polymerization of this compound is not yet reported in detail, its structure is analogous to monomers used for creating functional organic materials.

Table 2: Applications of Related Pyrazole Derivatives in Materials Science

| Pyrazole Derivative | Application Area | Key Findings | Reference |

| Trifluoromethyl Substituted 1H-pyrazolo[3,4-b]quinolines | Organic Electronics (OLEDs, Photovoltaics) | Exhibit high absorbance and electroluminescence; function as emitters. | rsc.org |

| Fluorinated bis(pyrazoles) | Optical Materials | Form 2D supramolecular layers; fluorination tunes dielectric constant. | |

| 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Advanced Materials | Noted as suitable for developing polymers and coatings. | mdpi.com |

| General Pyrazole Derivatives | Chemosensors | Used as fluorophores for the detection of metal ions. | nih.gov |

Future Directions and Emerging Research Avenues for Halogenated Pyrazole Derivatives

Development of Novel and Sustainable Synthetic Routes

The synthesis of halogenated pyrazoles often involves multi-step processes. A significant future direction lies in the development of more efficient, sustainable, and cost-effective synthetic methodologies. This includes:

One-Pot Syntheses: Designing multi-component reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency and reduce waste. nih.govmdpi.com

Catalytic Methods: The use of novel catalysts, including metal-based and organocatalysts, can lead to higher yields, improved regioselectivity, and milder reaction conditions. nih.govmdpi.com For instance, silver-catalyzed reactions have shown promise in the synthesis of trifluoromethylated pyrazoles. mdpi.com

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters, making them an attractive platform for the synthesis of functionalized pyrazoles. acs.org

Green Chemistry Approaches: The use of environmentally benign solvents like water and the avoidance of hazardous reagents are crucial for developing sustainable synthetic protocols. tandfonline.comresearchgate.net

A comparative table of synthetic approaches for related halogenated pyrazoles highlights the ongoing efforts to improve synthetic efficiency.

| Synthetic Approach | Starting Materials | Key Features | Reference |

| Cyclocondensation | 1,3-Dicarbonyl compounds and hydrazines | A traditional and widely used method. nih.gov | nih.gov |

| Halogenation of Pre-formed Pyrazoles | Pyrazoles and N-halosuccinimides (NXS) | Provides a direct route to 4-halopyrazoles under mild conditions. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |

| Metal-Mediated N-N Coupling | Diazatitanacycles | An unconventional route involving oxidation-induced N-N bond formation. nih.gov | nih.gov |

| From Fluorinated Building Blocks | Fluorinated synthons and hydrazines | A common strategy for introducing fluorine atoms into the pyrazole (B372694) ring. researchgate.net | researchgate.net |

Exploration of Unconventional Reactivity Pathways and New Chemical Transformations

Beyond established reactions, researchers are exploring novel ways to functionalize the pyrazole core. This includes:

C-H Functionalization: Direct activation and functionalization of C-H bonds on the pyrazole ring is a highly atom-economical approach to introduce new substituents. researchgate.net

Domino Reactions: Designing cascade reactions where a single event triggers a series of transformations can lead to the rapid assembly of complex molecular architectures. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional methods. researchgate.net

Investigations into the reactivity of vinylpyrazoles, for example, have revealed their utility in cycloaddition and transition-metal-catalyzed reactions, expanding the synthetic toolbox for this class of compounds. nih.gov

Advanced Computational Studies on Structure-Reactivity Relationships and Novel Properties

Computational chemistry plays an increasingly vital role in understanding and predicting the properties of halogenated pyrazoles. Future efforts will likely focus on:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic properties, and reaction mechanisms. doi.org These calculations can guide the design of new molecules with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of pyrazole derivatives with their biological activities, aiding in the rational design of more potent compounds. tandfonline.com

Molecular Docking and Dynamics Simulations: To understand the interactions of pyrazole-based ligands with biological targets such as enzymes and receptors, which is crucial for drug discovery. tandfonline.comnih.gov

Recent studies on pyrazolone (B3327878) derivatives have utilized DFT to estimate photophysical properties and correlate them with biological activity, demonstrating the power of this integrated approach. doi.org

Integration into Advanced Materials Research and Functional Devices

The unique electronic and photophysical properties of pyrazole derivatives make them attractive candidates for applications in materials science. Emerging research includes:

Organic Light-Emitting Diodes (OLEDs): Fused pyrazole systems are being investigated for their potential as organic optoelectronic materials. rsc.org

Chemosensors: Pyrazole derivatives can be designed to act as colorimetric and fluorescent probes for the detection of metal ions, anions, and other analytes. rsc.org

Energetic Materials: Polynitro-substituted pyrazoles are being explored as potential high-density, thermally stable energetic materials and oxidizers. rsc.orgconsensus.app

The ability to tune the properties of pyrazoles through substitution makes them a versatile scaffold for the development of new functional materials.

Synergistic Approaches Combining Synthetic Methodologies with Theoretical and Spectroscopic Analysis

The most significant breakthroughs are expected to come from synergistic approaches that combine synthetic chemistry, computational modeling, and advanced spectroscopic techniques. This integrated strategy allows for a comprehensive understanding of the structure-property-activity relationships of halogenated pyrazoles.

For example, a recent study on pyrazole derivatives as inhibitors of Mycobacterium tuberculosis combined synthesis, biological evaluation, and computational studies to elucidate the binding mechanism and guide the development of more active compounds. nih.gov This holistic approach, from design and synthesis to testing and analysis, will be crucial for unlocking the full potential of halogenated pyrazole derivatives in various scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.